molecular formula C14H22BNO2 B13627897 (1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine

(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine

Cat. No.: B13627897
M. Wt: 247.14 g/mol
InChI Key: WOWCIGGGXSUZIG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a boron-containing dioxaborolane ring attached to a phenyl group, which is further connected to an ethanamine moiety. The presence of the boron atom in its structure makes it particularly interesting for applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine typically involves the formation of the dioxaborolane ring followed by its attachment to the phenyl group. One common method involves the reaction of 4-bromoaniline with bis(pinacolato)diboron under palladium-catalyzed conditions to form the boronate ester. This intermediate is then subjected to a coupling reaction with (S)-1-bromo-1-phenylethane under Suzuki-Miyaura cross-coupling conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Amines or reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its potential as a pharmacophore in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and polymers due to its unique boron-containing structure.

Mechanism of Action

The mechanism of action of (1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy alpha particles, leading to the selective destruction of cancer cells. The boron atom plays a crucial role in this process by serving as the target for neutron capture.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-[4-(dioxaborolan-2-yl)phenyl]ethan-1-amine: Lacks the tetramethyl groups on the dioxaborolane ring.

    (1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine: Contains an additional methylene group in the ethanamine moiety.

Uniqueness

The presence of the tetramethyl groups on the dioxaborolane ring in (1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine enhances its stability and reactivity compared to similar compounds. This unique structural feature makes it particularly valuable in applications requiring robust and efficient boron-containing reagents.

Properties

Molecular Formula

C14H22BNO2

Molecular Weight

247.14 g/mol

IUPAC Name

(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine

InChI

InChI=1S/C14H22BNO2/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h6-10H,16H2,1-5H3/t10-/m0/s1

InChI Key

WOWCIGGGXSUZIG-JTQLQIEISA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C)N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.